molecular formula C8H8Br2N4O6S B12362939 5-bromo-5H-pyrimidin-4-one;sulfuric acid

5-bromo-5H-pyrimidin-4-one;sulfuric acid

Cat. No.: B12362939
M. Wt: 448.05 g/mol
InChI Key: ILTZORZPLDXYAW-UHFFFAOYSA-N
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Description

5-bromo-5H-pyrimidin-4-one: is a heterocyclic compound that contains a bromine atom at the 5th position and a keto group at the 4th position of the pyrimidine ring. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can be used in various chemical reactions and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-5H-pyrimidin-4-one can be achieved through several methods. One common approach involves the bromination of pyrimidin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid . The reaction typically proceeds under mild conditions and yields the desired brominated product.

Industrial Production Methods

Industrial production of 5-bromo-5H-pyrimidin-4-one often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-bromo-5H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, carboxylic acids, alcohols, and fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-5H-pyrimidin-4-one
  • 5-fluoro-5H-pyrimidin-4-one
  • 5-iodo-5H-pyrimidin-4-one

Uniqueness

Compared to its analogs, 5-bromo-5H-pyrimidin-4-one exhibits unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine, fluorine, or iodine.

Properties

Molecular Formula

C8H8Br2N4O6S

Molecular Weight

448.05 g/mol

IUPAC Name

5-bromo-5H-pyrimidin-4-one;sulfuric acid

InChI

InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)

InChI Key

ILTZORZPLDXYAW-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1Br.C1=NC=NC(=O)C1Br.OS(=O)(=O)O

Origin of Product

United States

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